molecular formula C4Cl4S B1294677 Tetrachlorothiophene CAS No. 6012-97-1

Tetrachlorothiophene

Cat. No.: B1294677
CAS No.: 6012-97-1
M. Wt: 221.9 g/mol
InChI Key: WZXXZHONLFRKGG-UHFFFAOYSA-N
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Description

Tetrachlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring. This compound is known for its significant role in the synthesis of various industrial chemicals and pesticides. Its molecular formula is C4Cl4S, and it is characterized by the presence of four chlorine atoms attached to the thiophene ring.

Biochemical Analysis

Biochemical Properties

Tetrachlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of neonicotinoid pesticides. These pesticides target the nicotinergic neuronal pathway in insects, which is common across many pests . This compound interacts with enzymes and proteins involved in this pathway, such as acetylcholine esterase. The interaction between this compound and acetylcholine esterase is hypothesized to be specific due to the heterocyclic structure of this compound, which allows it to inhibit the enzyme effectively .

Cellular Effects

This compound affects various types of cells and cellular processes. In insect cells, it influences cell function by disrupting the nicotinergic neuronal pathway, leading to paralysis and death of the pests . In mammalian cells, this compound has minimal toxicity, making it a suitable candidate for pesticide development. It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting acetylcholine esterase, which is crucial for neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons and ultimately resulting in paralysis of the insect . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the nicotinergic neuronal pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in insects, where it continues to inhibit acetylcholine esterase and disrupt neurotransmission . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are critical factors in its efficacy as a pesticide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits acetylcholine esterase in insects, leading to paralysis and death . At high doses, this compound can have toxic effects, including adverse impacts on non-target organisms . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired pesticidal effect without causing harm to other organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of neonicotinoid pesticides. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and toxicity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific tissues can impact its activity and function, particularly in target pests . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound as a pesticide .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended site of action, such as the active site of acetylcholine esterase, to exert its pesticidal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlorothiophene can be synthesized through the cyclization of hexachloro-1,3-butadiene. This reaction typically yields around 45% of the desired product. the use of silica-coated magnetic nanoparticles as a catalyst can improve the yield to 50-60%. The reaction conditions are mild, and the catalyst is reusable, making this method efficient and cost-effective .

Industrial Production Methods: In industrial settings, this compound is often produced by heating sulfur with trichloroethylene, tetrachloroethylene, or hexachloroethane. This method is preferred due to its scalability and the availability of the starting materials .

Chemical Reactions Analysis

Types of Reactions: Tetrachlorothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiophene 1,1-dioxide, partially reduced thiophene derivatives, and various substituted thiophene compounds.

Comparison with Similar Compounds

  • Thiacloprid
  • Nitenpyram
  • Ethaboxam
  • Silthiofam
  • 3,3,4,4-Tetrachloro tetrahydro thiophene

Comparison: Tetrachlorothiophene is unique among these compounds due to its high chlorine content and its specific structural configuration, which imparts distinct chemical reactivity and biological activity. While other compounds like thiacloprid and nitenpyram also possess heterocyclic rings, this compound’s four chlorine atoms make it particularly effective in certain chemical reactions and applications .

Properties

IUPAC Name

2,3,4,5-tetrachlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXXZHONLFRKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042451
Record name Tetrachlorothiophene
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Molecular Weight

221.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6012-97-1
Record name 2,3,4,5-Tetrachlorothiophene
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Record name Perchlorothiophene
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Record name Perchlorothiophene
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Record name Perchlorothiophene
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Record name Tetrachlorothiophene
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Record name Tetrachlorothiophene
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Record name PERCHLOROTHIOPHENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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